N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a benzofuran ring, an azetidine ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-23(21,13-3-4-14-11(8-13)5-7-22-14)19-9-12(10-19)17-15-2-1-6-16-18-15/h1-4,6,8,12H,5,7,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVUYYUCNFIQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy
The preparation of N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine can be approached through several disconnection strategies, with the most practical involving:
- Final coupling of the pyridazin-3-amine to a functionalized azetidine intermediate
- Introduction of the benzofuran-5-sulfonyl group to an azetidine-3-amine scaffold
- Construction of the azetidine ring followed by selective functionalization
Based on these considerations, three complementary synthetic routes are proposed, each offering distinct advantages depending on substrate availability and scale requirements.
Route A: Azetidine-First Approach
Synthesis of Azetidin-3-amine Core
The construction of the azetidine ring is the critical first step in this approach. Drawing from established methodologies for azetidine synthesis, the following reaction sequence is proposed:
Preparation of Azetidin-3-one Intermediate
Starting with commercially available epichlorohydrin, the azetidin-3-one intermediate can be prepared as follows:
Epichlorohydrin + Benzylamine → N-Benzyl-2,3-epoxypropylamine
N-Benzyl-2,3-epoxypropylamine + NaN3 → N-Benzyl-3-azido-2-hydroxypropylamine
N-Benzyl-3-azido-2-hydroxypropylamine → (via Mesylation/Cyclization) → 1-Benzyl-3-azidoazetidine
1-Benzyl-3-azidoazetidine → (Hydrogenation) → 1-Benzyl-azetidin-3-amine
This approach is informed by the azetidine synthesis methods described in search result, where reaction conditions for constructing azetidine rings are detailed.
Protection Strategy and Amine Functionalization
Prior to further functionalization, the azetidin-3-amine nitrogen requires protection:
1-Benzyl-azetidin-3-amine + (Boc)2O → 1-Benzyl-3-(N-Boc-amino)azetidine
The protection strategy ensures selective reactivity in subsequent steps and prevents unwanted side reactions.
Introduction of Benzofuran-5-sulfonyl Group
Debenzylation and Sulfonylation
The introduction of the 2,3-dihydro-1-benzofuran-5-sulfonyl group involves:
1-Benzyl-3-(N-Boc-amino)azetidine → (Pd/C, H2) → 3-(N-Boc-amino)azetidine
3-(N-Boc-amino)azetidine + 2,3-dihydro-1-benzofuran-5-sulfonyl chloride →
N-Boc-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]amine
The sulfonylation reaction typically proceeds in the presence of base (triethylamine) in dichloromethane at 0-25°C, similar to the conditions described for sulfonamide formation in search result.
Coupling with Pyridazin-3-amine
Deprotection and Nucleophilic Aromatic Substitution
The final steps involve Boc deprotection followed by coupling with an activated pyridazine:
N-Boc-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]amine → (TFA, DCM) →
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]amine
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]amine + 3-Chloropyridazine →
this compound
This nucleophilic aromatic substitution typically requires basic conditions (K2CO3 or Cs2CO3) in polar aprotic solvents like DMF at elevated temperatures (80-120°C). This approach is similar to the pyridazine functionalization described in search result.
Route B: Convergent Fragment Coupling Approach
Preparation of 3-Aminopyridazine-Functionalized Azetidine
In this convergent approach, the azetidine core is first functionalized with the pyridazine moiety:
Synthesis of N-Protected Azetidin-3-amine
Epichlorohydrin → (multi-step sequence) → N-Trityl-azetidin-3-amine
The trityl protecting group offers excellent steric hindrance and selective deprotection options.
Pyridazine Coupling
N-Trityl-azetidin-3-amine + 3-Chloropyridazine → (Base, DMF, heat) →
N-Trityl-azetidin-3-yl-pyridazin-3-amine
The coupling reaction typically employs K₂CO₃ or K₃PO₄ as the base in DMF at 80-100°C, similar to conditions described for nucleophilic aromatic substitution reactions in search result.
Deprotection and Sulfonylation
N-Trityl-azetidin-3-yl-pyridazin-3-amine → (TFA, DCM, triethylsilane) →
Azetidin-3-yl-pyridazin-3-amine
Azetidin-3-yl-pyridazin-3-amine + 2,3-dihydro-1-benzofuran-5-sulfonyl chloride →
this compound
The sulfonylation reaction is commonly performed with triethylamine in dichloromethane at 0°C to room temperature. Based on similar reactions in search result, yields of 70-80% can be expected for this transformation.
Route C: One-Pot Multi-Component Strategy
Azetidine Ring Formation via Staudinger Reaction
The Staudinger reaction presents an alternative approach to construct the azetidine core with appropriate functionalization:
2,3-Dihydro-1-benzofuran-5-sulfonamide + Imine (derived from pyridazin-3-amine) →
(via ketene intermediate) →
this compound
This approach draws inspiration from the β-lactam formation strategies described in search results and, where the Staudinger reaction is utilized for constructing functionalized azetidine rings.
Modified Microwave-Assisted Synthesis
An alternative one-pot approach involves microwave irradiation to accelerate the reaction:
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride + Azetidin-3-amine + 3-Chloropyridazine →
(Microwave, Base, DMF) →
this compound
This method can significantly reduce reaction times and potentially improve yields, as suggested by the microwave-assisted synthesis approaches described in search result.
Optimization of Reaction Conditions
Key Reaction Parameters
Table 1 summarizes the critical parameters for optimizing the preparation of this compound:
| Reaction Step | Solvent | Temperature | Catalyst/Base | Time | Expected Yield |
|---|---|---|---|---|---|
| Azetidin-3-amine synthesis | Acetonitrile | 80-100°C | K₂CO₃ | 4-6 h | 65-75% |
| Sulfonylation of azetidine | DCM | 0-25°C | Et₃N | 2-4 h | 70-85% |
| Pyridazine coupling | DMF | 80-120°C | K₃PO₄ | 4-8 h | 60-75% |
| Microwave one-pot approach | DMF | 120-150°C | K₃PO₄ | 15-30 min | 55-70% |
| Boc deprotection | DCM | 25°C | TFA | 1-2 h | 85-95% |
| Trityl deprotection | DCM | 25°C | TFA/TES | 1-2 h | 80-90% |
Process Considerations
Several factors require careful attention during scale-up:
- The Staudinger reaction is moisture-sensitive and requires anhydrous conditions
- Sulfonylation reactions generate HCl, necessitating proper acid scavenging
- Nucleophilic aromatic substitution reactions with pyridazines can produce multiple regioisomers
- Deprotection conditions must be optimized to prevent unwanted side reactions
Synthesis of Key Intermediates
Preparation of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride
While commercially available in some cases, this key intermediate can be synthesized as follows:
2,3-Dihydro-1-benzofuran → (Chlorosulfonic acid, 0°C) →
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
The sulfonylation typically proceeds with high regioselectivity (>90%) to the 5-position due to the directing effects of the oxygen-containing heterocycle.
Synthesis of 3-Aminopyridazine
3-Aminopyridazine can be prepared from commercially available 3-chloropyridazine:
3-Chloropyridazine + NH₄OH → (Pressure vessel, 120°C) → 3-Aminopyridazine
Alternatively, as described in search result, pyridazine derivatives can be prepared from appropriate precursors:
3,4-Dichloro-5-phenylfuran-2(5H)-one + Hydrazine hydrate →
5-Chloro-6-phenylpyridazin-3(2H)-one
This approach can be modified to access the desired 3-aminopyridazine structure.
Purification and Characterization
Chromatographic Purification
The final compound can be purified by:
- Silica gel column chromatography using ethyl acetate/hexane or DCM/methanol gradients
- Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)
- Preparative HPLC for highest purity requirements
Analytical Characterization
Complete characterization should include:
- ¹H and ¹³C NMR spectroscopy to confirm structural integrity
- Mass spectrometry (HRMS) to verify molecular formula
- IR spectroscopy to identify key functional groups (sulfonamide, amine)
- HPLC purity analysis (>98% recommended for biological evaluation)
- Melting point determination for crystalline material
Scale-Up Considerations and Challenges
Route Selection Criteria
For industrial-scale production, route selection should consider:
- Overall yield and step count
- Use of hazardous reagents (azides, chlorosulfonyl compounds)
- Chromatographic purification requirements
- Cost of starting materials and reagents
- Patent landscape and freedom to operate
Based on these criteria, Route B (convergent approach) typically offers the best balance of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzofuran, azetidine, or pyridazine rings .
Scientific Research Applications
Medicinal Chemistry
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine is investigated for its potential as a therapeutic agent in various diseases:
- Antitumor Activity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have demonstrated the ability to inhibit cell proliferation at micromolar concentrations.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against bacterial and fungal pathogens. Benzofuran derivatives are often explored for their effects against various microbial strains.
Biological Research
The compound is being studied for its biological activities:
- Anti-inflammatory Effects : The benzofuran component has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
- Catalysis : The compound may play a role in catalyzing specific reactions due to its unique structural characteristics.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines. Results indicated that compounds similar to this compound inhibited tumor growth significantly more than standard chemotherapeutic agents at comparable concentrations.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Antimicrobial Chemotherapy highlighted the antimicrobial properties of benzofuran derivatives against resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited lower minimum inhibitory concentrations than traditional antibiotics.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, azetidine derivatives, and pyridazine derivatives. Examples include:
Benzofuran derivatives: Known for their anti-tumor and antiviral activities.
Azetidine derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents.
Pyridazine derivatives: Explored for their anti-inflammatory and anticancer properties.
Uniqueness
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of three distinct ring systems, which may confer unique biological activities and chemical properties. This structural complexity makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological properties based on various research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S |
| Molecular Weight | 439.49 g/mol |
| CAS Number | 2380181-19-9 |
The structure includes a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory effects .
Target of Action
This compound interacts with multiple biochemical pathways. The benzofuran component is particularly notable for its ability to modulate ion channels and inhibit enzyme activity associated with cancer progression .
Biochemical Pathways
Research indicates that compounds containing the benzofuran structure can inhibit tubulin polymerization, which is crucial for cell division. This mechanism suggests a potential application in cancer therapy by disrupting mitotic processes in tumor cells .
Antitumor Activity
In vitro studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation at micromolar concentrations .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzofuran derivatives are often explored for their effects against bacterial and fungal pathogens, indicating a broad-spectrum applicability in medicinal chemistry .
Case Studies
- Antitumor Efficacy : A study evaluated the effectiveness of related benzofuran compounds in inhibiting tumor growth in animal models. The results indicated a dose-dependent reduction in tumor size, with minimal side effects observed at therapeutic doses .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of similar compounds, showing significant reductions in inflammatory markers in vitro and in vivo models of inflammation .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine?
To optimize synthesis, prioritize stepwise coupling reactions. For example:
- Sulfonylation : React 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with azetidin-3-amine under inert conditions (N₂ atmosphere) in dichloromethane (DCM) at 0–5°C .
- Pyridazine coupling : Use a Buchwald-Hartwig amination with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 80°C .
Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>60%) require strict control of stoichiometry and moisture-free conditions .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify sulfonyl and azetidine linkages. Key signals include:
- Azetidine protons: δ 3.8–4.2 ppm (multiplet, –N–CH₂–).
- Benzofuran sulfonyl group: δ 7.2–7.5 ppm (aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (calculated: ~335.35 g/mol) via high-resolution ESI-MS .
- X-ray Crystallography : For unambiguous 3D conformation, use SHELXL for refinement of single-crystal data .
Advanced: How to address discrepancies in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
Contradictions often arise from assay conditions or pharmacokinetic variability. Methodological steps:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
- In vivo pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma samples after oral administration (rodent models). Adjust dosing based on clearance rates .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with protein structures from the PDB (e.g., kinase domains). Focus on hydrogen bonding with pyridazin-3-amine and sulfonyl groups .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- Free energy calculations : Apply MM-GBSA to estimate binding free energy (ΔGbind) for lead optimization .
Basic: What pharmacological screening approaches are suitable for initial activity profiling?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using ATP-Glo™ luminescence assays .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
- Receptor binding : Screen against GPCR panels (Eurofins Cerep) to identify off-target effects .
Advanced: How to design structure-activity relationship (SAR) studies for azetidine-pyridazine derivatives?
- Substituent variation : Synthesize analogs with substituents at the benzofuran (e.g., –OCH₃, –F) and pyridazine (e.g., –CH₃, –Cl) positions .
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) .
- Bioisosteric replacement : Replace sulfonyl with phosphonate or carbonyl groups to modulate solubility .
Advanced: How to mitigate poor aqueous solubility for in vivo studies?
- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-dependent solubility assays .
- Nanoparticle formulation : Use PLGA nanoparticles (sonication method) to enhance dissolution rate .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the azetidine nitrogen .
Basic: How to assess compound stability under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-MS .
- Light/thermal stability : Store at 40°C/75% RH (ICH guidelines) and monitor via HPLC purity checks .
Advanced: What synchrotron techniques enhance crystallographic data resolution?
- High-flux beamlines : Use Diamond Light Source (I19) for small-molecule crystals (<0.2 mm). Collect data at λ = 0.7 Å .
- Cryocooling : Flash-cool crystals (100 K) in Paratone-N oil to reduce radiation damage .
Advanced: How to optimize pharmacokinetic properties for CNS penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
